LD-Attec3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

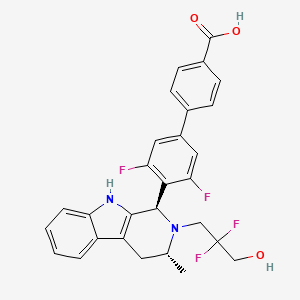

LD-Attec3 is a chimeric autophagy-tethering compound designed to target and degrade lipid droplets within cells. Lipid droplets are intracellular organelles that store neutral lipids and their accumulation is associated with various diseases such as obesity, non-alcoholic fatty liver disease, and neurodegenerative disorders . This compound represents a novel approach to selectively degrade these lipid droplets through the autophagy-lysosome pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: LD-Attec3 is synthesized by connecting lipid droplet-binding molecules to autophagosome-binding molecules via a linker. The synthetic route involves the following steps:

Design of Bifunctional Molecules: The compound is designed by selecting appropriate lipid droplet-binding probes (e.g., Sudan III or Sudan IV) and autophagosome-binding molecules (e.g., LC3-binding molecules like GW or DP).

Linker Attachment: A short-chain linker is used to connect the two functional groups, forming a bifunctional molecule.

Purification and Characterization: The synthesized compound is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: LD-Attec3 primarily undergoes binding and degradation reactions within the cellular environment. The key reactions include:

Binding to Lipid Droplets: this compound binds to lipid droplets through its lipid droplet-binding probe.

Binding to Autophagosomes: The compound simultaneously binds to autophagosomes via its autophagosome-binding molecule.

Autophagic Degradation: The bound lipid droplets are then engulfed by autophagosomes and degraded through the autophagy-lysosome pathway.

Common Reagents and Conditions:

Major Products: The major product of the autophagic degradation reaction is the breakdown of lipid droplets into simpler components, which are then recycled within the cell .

Scientific Research Applications

LD-Attec3 has a wide range of scientific research applications, including:

Mechanism of Action

LD-Attec3 exerts its effects by hijacking the autophagy-lysosome pathway to selectively degrade lipid droplets. The mechanism involves:

Binding to Lipid Droplets: The lipid droplet-binding probe of this compound binds to the surface of lipid droplets.

Recruitment of Autophagosomes: The autophagosome-binding molecule of this compound binds to LC3, a key protein on the autophagosome membrane.

Formation of Ternary Complex: The binding of this compound to both lipid droplets and autophagosomes forms a ternary complex, facilitating the engulfment of lipid droplets by autophagosomes.

Degradation: The lipid droplets are then degraded within autolysosomes, resulting in the breakdown of lipids into simpler components.

Comparison with Similar Compounds

LD-Attec3 is unique in its ability to target and degrade lipid droplets through the autophagy-lysosome pathway. Similar compounds include:

PROTACs (Proteolysis-Targeting Chimeras): These compounds target proteins for degradation via the ubiquitin-proteasome system but are not effective against non-protein biomolecules like lipid droplets.

AUTACs (Autophagy-Targeting Chimeras): These compounds also target proteins for degradation via autophagy but are limited to ubiquitin-dependent pathways.

This compound stands out due to its ability to degrade non-protein biomolecules, expanding the scope of targeted degradation technologies .

Properties

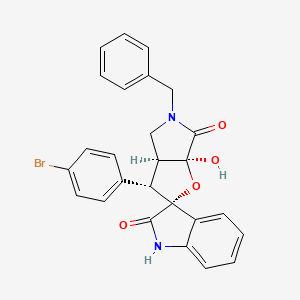

Molecular Formula |

C47H42Br2IN5O3 |

|---|---|

Molecular Weight |

1011.6 g/mol |

IUPAC Name |

(3E)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1-[10-[1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-yl]oxydecyl]indol-2-one |

InChI |

InChI=1S/C47H42Br2IN5O3/c48-41-29-32(30-42(49)46(41)56)28-40-39-31-34(50)19-24-43(39)55(47(40)57)26-12-5-3-1-2-4-6-13-27-58-44-25-18-33-14-10-11-17-38(33)45(44)54-53-37-22-20-36(21-23-37)52-51-35-15-8-7-9-16-35/h7-11,14-25,28-31,56H,1-6,12-13,26-27H2/b40-28+,52-51?,54-53? |

InChI Key |

JJGHYDCIVCIAEG-VDJQPDHFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCN5C6=C(C=C(C=C6)I)/C(=C\C7=CC(=C(C(=C7)Br)O)Br)/C5=O |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCN5C6=C(C=C(C=C6)I)C(=CC7=CC(=C(C(=C7)Br)O)Br)C5=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

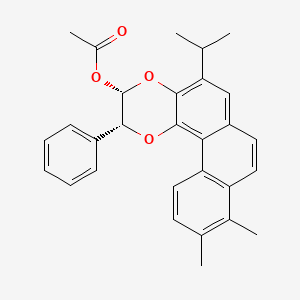

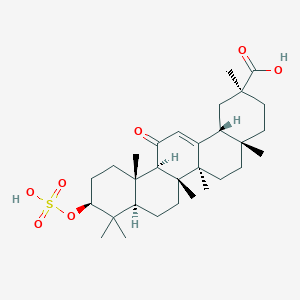

![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)

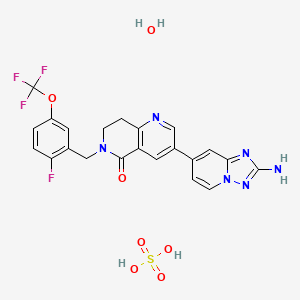

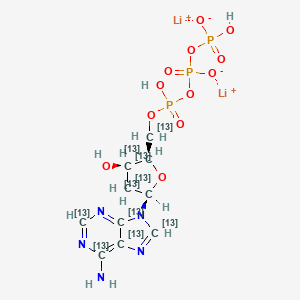

![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)

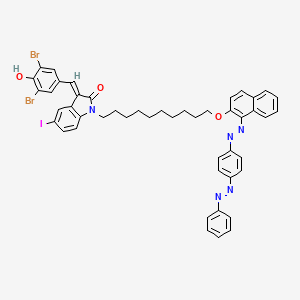

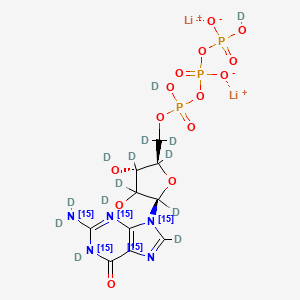

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)